Product packaging for 2-[(4-Chlorobenzoyl)amino]benzoic acid(Cat. No.:CAS No. 34425-87-1)

2-[(4-Chlorobenzoyl)amino]benzoic acid

Cat. No.: B3032673
CAS No.: 34425-87-1
M. Wt: 275.68 g/mol
InChI Key: AOJNOMFMZXRBOB-UHFFFAOYSA-N
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Description

Classification within Chemical Compound Families

2-[(4-Chlorobenzoyl)amino]benzoic acid is a multifaceted organic molecule that can be classified into several chemical families. Fundamentally, it is a derivative of benzoic acid , an aromatic carboxylic acid. icm.edu.plcymitquimica.com The structure features a benzoic acid moiety where a hydrogen atom at the ortho-position is substituted with an amino group, which in turn is acylated.

This substitution pattern also places it within the family of N-acylated anthranilic acids . Anthranilic acid (2-aminobenzoic acid) is a well-known biosynthetic precursor and a key building block in the synthesis of various pharmaceuticals and other fine chemicals. icm.edu.plmdpi.com The acylation of the amino group with a 4-chlorobenzoyl group introduces functionalities from the benzoyl chloride and chlorobenzene (B131634) families. The presence of both a carboxylic acid and an amide group makes it a carboxamide .

Overview of Academic Interest and Research Significance

The academic interest in this compound and its analogs stems primarily from their potential as precursors to biologically active molecules. mdpi.comnih.gov Derivatives of N-aroylanthranilic acids have been investigated for a range of pharmacological activities, including antimicrobial and anticancer properties. nih.govnih.govrsc.org

The research significance lies in the compound's role as a versatile scaffold for synthesizing more complex molecules. sarex.com For instance, it is a key intermediate in the preparation of certain heterocyclic compounds, such as quinazolinones, which are known for their diverse biological activities. researchgate.net The presence of the chlorine atom is of particular interest as halogens can influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological efficacy. cymitquimica.com Furthermore, this compound is utilized in the synthesis of polymers, specifically in the preparation of bisphthalazinone monomers for high-performance poly(arylene ether)s. sarex.com

Structural Basis for Research Exploration

The structural framework of this compound provides a rich platform for chemical modification and exploration. The molecule consists of two aromatic rings linked by an amide bridge. This arrangement allows for a degree of conformational flexibility, which can be crucial for interaction with biological targets. The dihedral angle between the aromatic rings has been reported to be 88.07 (11)° in a related crystal structure, indicating a non-planar conformation. researchgate.net

The key structural features that form the basis for research exploration include:

The Carboxylic Acid Group: This functional group can participate in hydrogen bonding and can be converted into esters, amides, or other derivatives to modulate solubility and biological activity. cymitquimica.com

The Amide Linkage: The amide bond provides structural rigidity and can act as a hydrogen bond donor and acceptor.

The 4-Chlorophenyl Group: The chlorine atom can engage in halogen bonding and alters the electronic properties of the ring, potentially influencing binding affinities with biological receptors.

The Anthranilate Moiety: This portion of the molecule is a known pharmacophore and its presence is often associated with biological activity. mdpi.com

These structural elements collectively make this compound and its derivatives promising candidates for the development of new therapeutic agents and advanced materials. The ability to systematically modify each part of the molecule allows researchers to conduct structure-activity relationship (SAR) studies to optimize for desired properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10ClNO3 B3032673 2-[(4-Chlorobenzoyl)amino]benzoic acid CAS No. 34425-87-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c15-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)14(18)19/h1-8H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJNOMFMZXRBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353937
Record name 2-[(4-chlorobenzoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34425-87-1
Record name 2-[(4-chlorobenzoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 4 Chlorobenzoyl Amino Benzoic Acid and Its Derivatives

Direct Synthesis Pathways

Direct synthesis methods provide the most straightforward routes to 2-[(4-Chlorobenzoyl)amino]benzoic acid and its derivatives. These pathways are characterized by the direct coupling of the two primary structural components.

The most common and direct method for synthesizing this compound is the N-acylation of 2-aminobenzoic acid (anthranilic acid). This reaction, a classic example of the Schotten-Baumann reaction, typically involves the use of 4-chlorobenzoyl chloride as the acylating agent. anshulchemicals.com The amino group of 2-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This process results in the formation of the desired amide bond and the elimination of hydrogen chloride (HCl).

The reaction is generally carried out in the presence of a base to neutralize the HCl byproduct, which drives the reaction to completion. Common bases include pyridine, triethylamine, or aqueous sodium hydroxide (B78521). The choice of solvent can vary, with common options including dichloromethane (B109758), tetrahydrofuran (B95107) (THF), or a biphasic system with water.

Table 1: Typical Conditions for Acylation of 2-Aminobenzoic Acid

Reactant AReactant B (Acylating Agent)BaseSolventTypical Conditions
2-Aminobenzoic Acid4-Chlorobenzoyl ChloridePyridine or TriethylamineDichloromethane (DCM) or Tetrahydrofuran (THF)Stirring at 0°C to room temperature
2-Aminobenzoic Acid4-Chlorobenzoyl ChlorideSodium Hydroxide (NaOH)Water/Dichloromethane (Biphasic)Vigorous stirring at room temperature

Beyond the use of reactive acyl chlorides, a wide array of modern amide bond formation strategies can be applied to the synthesis of this compound. numberanalytics.comunimi.it These methods are particularly useful when starting from 4-chlorobenzoic acid and 2-aminobenzoic acid, avoiding the need to prepare the acyl chloride separately. These strategies rely on the use of coupling reagents to "activate" the carboxylic acid group of 4-chlorobenzoic acid, making it susceptible to nucleophilic attack by the amino group of 2-aminobenzoic acid. researchgate.netorgsyn.org

The general process involves the reaction of the carboxylic acid with a coupling agent to form a highly reactive intermediate in situ, such as an activated ester or a carbodiimide (B86325) adduct. This intermediate is then readily attacked by the amine. This approach is fundamental in peptide synthesis and is widely used for creating amide bonds in complex molecules. unimi.it The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) commonly used to solubilize the reactants and stabilize transition states. numberanalytics.com

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent ClassExamplesGeneral Mechanism
CarbodiimidesDCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Forms an O-acylisourea intermediate which is then attacked by the amine.
Phosphonium SaltsBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOPForms an activated benzotriazolyl ester.
Uronium/Aminium SaltsHATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTUForms an activated ester intermediate, often with the help of an additive like HOBt (Hydroxybenzotriazole).

Alkyl ester derivatives of this compound, such as the methyl or ethyl esters, are important synthetic intermediates. There are two primary routes to these compounds:

Esterification after Amide Formation: The parent acid, this compound, can be esterified using standard methods, such as Fischer esterification. This involves refluxing the acid in an excess of the desired alcohol (e.g., methanol (B129727) or ethanol) with a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid.

Acylation of an Amino Ester: A more common and often higher-yielding approach is to start with an alkyl ester of 2-aminobenzoic acid, such as methyl anthranilate or ethyl 4-aminobenzoate. orgsyn.orgnih.gov This pre-existing ester is then acylated with 4-chlorobenzoyl chloride using the methods described in section 2.1.1. researchgate.net This route has the advantage of protecting the carboxylic acid functionality during the acylation step, often leading to cleaner reactions and simpler purification. Transesterification reactions using an alkyl aminobenzoate and an alcohol in the presence of a catalyst can also be employed to generate different ester derivatives. google.com

Strategic Precursor Design and Transformation Reactions

The 4-chlorobenzoyl group is a key structural component, and its introduction is typically achieved using 4-chlorobenzoyl chloride. anshulchemicals.com This important organic intermediate is itself synthesized from precursors. chemicalbook.comchemdad.com The most common laboratory and industrial preparation involves the reaction of 4-chlorobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. For instance, heating 4-chlorobenzoic acid with an excess of thionyl chloride efficiently converts the carboxylic acid to the more reactive acyl chloride. An alternative route involves the chlorination of 2-chlorobenzaldehyde. chemicalbook.comorgsyn.org The high reactivity of 4-chlorobenzoyl chloride makes it a versatile reagent for introducing the 4-chlorobenzoyl moiety into a wide range of molecules through acylation reactions. anshulchemicals.comchemdad.com

Aminobenzoic acids, including the ortho-, meta-, and para-isomers, are highly versatile building blocks in organic synthesis and medicinal chemistry. bohrium.comnih.govnih.gov Their utility stems from the presence of two reactive functional groups—the amino group and the carboxylic acid—which can be modified independently. mdpi.comdntb.gov.ua This dual functionality allows for the construction of a diverse library of derivatives. nih.govdntb.gov.ua

The amino group can undergo acylation, alkylation, or be converted into other nitrogen-containing functional groups. The carboxylic acid group can be converted to esters, amides, or acid halides. mdpi.com This versatility makes aminobenzoic acid scaffolds valuable starting materials for synthesizing complex molecules, including pharmaceuticals and other biologically active compounds. bohrium.comnih.gov For example, derivatives of aminobenzoic acid have been prepared by reacting them with various acid chlorides to form amides, which can be further transformed into other derivatives like benzohydrazides. researchgate.net The synthesis of various heterocyclic compounds also often starts from substituted aminobenzoic acids. ijcmas.com

Reaction Conditions and Optimization Protocols

The successful synthesis of this compound hinges on the meticulous control of various reaction parameters. The acylation of 2-aminobenzoic acid (anthranilic acid) with 4-chlorobenzoyl chloride is a common and effective strategy. The optimization of this process involves a deep understanding of the role of the reaction medium and any catalytic agents employed.

Role of Solvents and Catalytic Systems

The choice of solvent is a critical factor that can significantly influence the reaction rate, yield, and the profile of impurities. In the context of the Schotten-Baumann reaction, a two-phase solvent system is often employed. wikipedia.orglscollege.ac.in This typically consists of an aqueous phase containing a base and an organic phase in which the reactants and the product are soluble. wikipedia.orglscollege.ac.in Commonly used organic solvents include dichloromethane and diethyl ether. wikipedia.orglscollege.ac.in The primary role of the aqueous base, such as sodium hydroxide or pyridine, is to neutralize the hydrochloric acid generated during the acylation reaction, thereby driving the equilibrium towards product formation. iitk.ac.inquora.com

The use of water in the reaction system, however, can introduce a competing reaction: the hydrolysis of the acyl chloride. cam.ac.uk This side reaction not only consumes the starting material but also complicates the purification process. Therefore, the selection of the solvent system and the rate of addition of the acylating agent are crucial for minimizing this undesired hydrolysis. cam.ac.uk

While the Schotten-Baumann reaction is often base-mediated, other catalytic systems can be employed for N-acylation reactions. For instance, chiral isothiourea has been used as an organic catalyst in the N-acylation of N-aminoindoles with aroyl chlorides. dicp.ac.cn Although a different substrate, this highlights the potential for organocatalysis in promoting such transformations. Furthermore, copper-catalyzed N-arylation of 2-chlorobenzoic acids represents an alternative approach to forming N-aryl anthranilic acid derivatives. nih.gov

The following table summarizes the typical components of the reaction system for the synthesis of N-acyl anthranilic acid derivatives:

ComponentFunctionCommon Examples
Solvent (Organic Phase) Dissolves reactants and productDichloromethane, Diethyl Ether, Toluene
Solvent (Aqueous Phase) Dissolves the baseWater
Base/Catalyst Neutralizes acid byproduct, promotes reactionSodium Hydroxide, Pyridine, Potassium Carbonate
Acylating Agent Provides the acyl group4-Chlorobenzoyl chloride
Starting Material Amine to be acylated2-Aminobenzoic acid (Anthranilic acid)

Methodologies for Yield and Purity Enhancement

Optimizing the yield and purity of this compound requires a multi-faceted approach that addresses both the reaction execution and the subsequent work-up and purification steps.

Reaction Optimization:

To maximize the yield, it is essential to control the reaction conditions to favor the desired N-acylation over side reactions like the hydrolysis of 4-chlorobenzoyl chloride. This can be achieved through:

Temperature Control: Running the reaction at low temperatures can help to manage the exothermic nature of the acylation and reduce the rate of competing side reactions.

Controlled Addition: Slow, dropwise addition of the 4-chlorobenzoyl chloride to the solution of anthranilic acid and base can help to maintain a low concentration of the acyl chloride at any given time, thus minimizing its hydrolysis.

Stoichiometry: Precise control of the molar ratios of the reactants and the base is crucial. An excess of the amine or the acylating agent may be used to drive the reaction to completion, but this can complicate purification.

Purification Strategies:

Once the reaction is complete, a systematic purification protocol is necessary to isolate the this compound in high purity. Common techniques include:

Extraction: The product is typically extracted from the reaction mixture into an organic solvent. Washing the organic layer with a mild acid can remove any unreacted amine, while a wash with a mild base can remove unreacted 4-chlorobenzoic acid (as the carboxylate salt).

Crystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical for effective purification.

Chromatography: For challenging separations or to achieve very high purity, column chromatography can be employed. This method separates compounds based on their differential adsorption onto a stationary phase.

A study on the multi-objective Bayesian optimization of the Schotten-Baumann reaction highlighted the complexity of finding optimal conditions, considering factors like space-time-yield and the environmental factor (E-factor). cam.ac.uk This indicates that a systematic and data-driven approach to optimization can lead to significant improvements in both efficiency and sustainability.

The following table outlines key strategies for enhancing the yield and purity of this compound:

StrategyObjectiveKey Considerations
Low-Temperature Reaction Minimize side reactionsRequires efficient cooling and monitoring.
Controlled Reagent Addition Reduce hydrolysis of acyl chlorideUse of a dropping funnel and slow addition rates.
Aqueous Work-up Remove water-soluble impurities and byproductsSequential washes with acidic, basic, and neutral solutions.
Recrystallization High-purity final productSelection of an appropriate solvent system.
Column Chromatography Separation of closely related impuritiesChoice of stationary and mobile phases.

By carefully considering and optimizing these aspects of the synthetic methodology, it is possible to produce this compound and its derivatives with high yield and purity, meeting the stringent requirements for various applications.

Chemical Transformations and Derivatization Strategies of 2 4 Chlorobenzoyl Amino Benzoic Acid

Functional Group Modifications at the Carboxyl Moiety

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters, amides, and other related compounds.

Esterification of the carboxyl group in aminobenzoic acid derivatives is a common strategy to produce compounds with modified physicochemical properties. This reaction is typically achieved by reacting the parent acid with an alcohol in the presence of an acid catalyst, or by converting the carboxylic acid to a more reactive species like an acyl chloride.

For instance, the synthesis of various esters of aminobenzoic acids can be accomplished by first treating the acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with different alcohols, such as benzyl (B1604629) alcohol or allyl alcohol, to yield the desired ester derivatives. ijcmas.com This two-step process is generally efficient for a range of aminobenzoic acids and alcohols. ijcmas.com

A general scheme for this esterification process is as follows:

Activation of the Carboxylic Acid : The aminobenzoic acid is reacted with thionyl chloride (SOCl₂), often in an inert solvent, to produce the more reactive acyl chloride.

Nucleophilic Acyl Substitution : The resulting acyl chloride is then treated with an alcohol (R-OH) to form the ester.

This methodology has been applied to create a library of ester derivatives from substituted aminobenzoic acids for various applications, including the synthesis of polymeric materials by using polyvinyl alcohol. ijcmas.com

Interactive Table: Examples of Esterification Reactions of Aminobenzoic Acid Derivatives

Starting MaterialReagent 1Reagent 2ProductReference
Substituted aminobenzoic acidThionyl chlorideBenzyl alcoholBenzyl aminobenzoate derivative ijcmas.com
Substituted aminobenzoic acidThionyl chlorideAllyl alcoholAllyl aminobenzoate derivative ijcmas.com
Substituted aminobenzoic acidThionyl chloridePolyvinyl alcoholPolyvinyl aminobenzoate derivative ijcmas.com

Reactions Involving the Amide Nitrogen Atom

The amide nitrogen in 2-[(4-chlorobenzoyl)amino]benzoic acid is another key site for chemical modification, allowing for N-substitution and participation in rearrangement reactions.

N-alkylation of the amide nitrogen can be achieved using various alkylating agents. For instance, N-alkylation of 2-aminobenzothiazoles, which share a similar structural motif, has been successfully carried out using benzylic alcohols as alkylating agents. rsc.org Similar strategies could potentially be applied to this compound.

Furthermore, N-aryl anthranilic acids are known to undergo conformational isomerism. nih.gov Studies on substituted N-aryl anthranilic acids have revealed the formation of distinct supramolecular structures in the solid state, including trans-anti- and trans-syn- dimeric arrangements, due to intermolecular hydrogen bonding between the carboxylic acid groups. nih.gov These conformational preferences can be influenced by the nature and position of substituents on the aromatic rings.

Modifications of the Aromatic Ring Systems

The two aromatic rings of this compound are susceptible to electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. The amino group (as part of the amide) and the carboxyl group on one ring, and the chloro and carbonyl groups on the other, direct incoming electrophiles to specific positions.

For example, the chlorination of 4-aminobenzoic acid and its methyl ester has been studied, revealing that the reaction conditions can lead to substitution on the aromatic ring. researchgate.net Direct chlorination of 4-aminobenzoic acid in a mixture of glacial acetic acid and hydrochloric acid can lead to the formation of polychlorinated cyclohexenone derivatives rather than simple aromatic substitution. researchgate.net However, protection of the amino group, for instance as an acetylamino group, allows for controlled dichlorination of the aromatic ring. researchgate.net

Development of Novel Heterocyclic and Polymeric Systems Through Derivatization

The structural framework of this compound serves as a valuable precursor for the synthesis of various heterocyclic systems, most notably quinazolinones.

A widely used method for synthesizing 4(3H)-quinazolinones involves the acylation of anthranilic acid, followed by cyclization. nih.gov The N-acylanthranilic acid intermediate, which is structurally analogous to this compound, is typically treated with a dehydrating agent like acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. This intermediate is then reacted with an amine or hydrazine (B178648) to yield the corresponding quinazolinone derivative. nih.govnih.gov

This synthetic route has been utilized to prepare a variety of substituted quinazolinones by varying the acyl chloride and the amine component. nih.govnih.gov For example, reacting N-acylanthranilic acids with hydrazine hydrate (B1144303) can lead to the formation of 3-amino-quinazolinones or fused pyrazolo-quinazolinone systems. nih.gov

The versatility of this approach allows for the construction of complex, fused heterocyclic structures. The choice of reactants and reaction conditions can direct the cyclization pathway to afford different heterocyclic cores. beilstein-journals.org

Interactive Table: Synthesis of Heterocyclic Systems from Anthranilic Acid Derivatives

Starting MaterialKey ReagentsIntermediateFinal Product ClassReference
Anthranilic acid derivativeChloro-acyl chloride, Acetic anhydride, AmineBenzoxazinoneTricyclic 4(3H)-quinazolinone nih.gov
Anthranilic acidFormaldehyde, Primary aromatic amineNot specified3-Substituted-4-(2H)-quinazolinone researchgate.net
N-acylanthranilic acidAcetic anhydride, Hydrazine hydrateBenzoxazinoneFused quinazolinone (e.g., pyrazolo[5,1-b]quinazolinone) nih.gov

Advanced Spectroscopic and Crystallographic Elucidation of 2 4 Chlorobenzoyl Amino Benzoic Acid

Vibrational Spectroscopy Applications

Fourier-Transform Infrared (FTIR) Spectroscopy

Detailed experimental FTIR data specifying the vibrational frequencies and assignments for 2-[(4-Chlorobenzoyl)amino]benzoic acid are not available in the surveyed literature. A thorough analysis requires a spectrum of the pure compound to identify characteristic absorption bands for functional groups such as the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the two C=O stretches (amide and carboxylic acid), aromatic C-H stretches, and the C-Cl stretch.

Raman Spectroscopy (FT-Raman)

Specific FT-Raman spectral data for this compound could not be located in the available scientific databases. A complete analysis would involve identifying and assigning Raman shifts, which are particularly useful for observing symmetric vibrations and skeletal modes of the aromatic rings that are often weak in FTIR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton (¹H) NMR Spectral Analysis

Published ¹H NMR spectra with assigned chemical shifts and coupling constants for this compound are not available. Such data would be essential to confirm the proton environments within the molecule, including the distinct signals for the protons on both aromatic rings, the amide proton, and the carboxylic acid proton.

Carbon-13 (¹³C) NMR Spectral Analysis

Detailed experimental ¹³C NMR data, including a list of chemical shifts for each of the 14 carbon atoms in this compound, could not be found. This analysis is crucial for confirming the carbon skeleton of the molecule, identifying the chemical environments of the carbonyl carbons, the aromatic carbons, and those affected by the chloro- and amino-substituents.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

While the molecular weight of the compound is known to be 275.69 g/mol , a detailed mass spectrum, including the molecular ion peak and an analysis of its fragmentation pattern, is not available in the reviewed literature. nih.gov Such an analysis would provide confirmation of the molecular formula and offer insights into the compound's structure by identifying stable fragment ions formed through characteristic cleavage pathways, such as the loss of CO, OH, Cl, and fragmentation across the amide bond.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method has been instrumental in elucidating the detailed structural features of this compound, offering insights into its molecular conformation, geometry, and the intricate network of intermolecular forces that govern its crystal packing.

Determination of Molecular Conformation and Geometry

X-ray diffraction studies of this compound reveal a specific and stable molecular conformation. nih.gov The molecule consists of a 4-chlorobenzoyl group linked to a benzoic acid moiety through an amide bridge. A key feature of its geometry is the orientation of the amide group relative to the adjacent benzene (B151609) rings. The central amide segment (C1-C7(O1)-N1-C8) is not coplanar with either of the aromatic rings, exhibiting significant twisting. nih.gov

Table 1: Selected Bond Lengths and Angles for this compound

Parameter Value
Bond Lengths (Å)
Cl1-C4 1.739 (3)
O1-C7 1.230 (3)
O2-C14 1.258 (3)
O3-C14 1.282 (3)
N1-C7 1.350 (3)
N1-C8 1.417 (3)
**Bond Angles (°) **
C7-N1-C8 126.7 (2)
O1-C7-N1 122.1 (2)
O1-C7-C1 120.2 (2)
N1-C7-C1 117.7 (2)
O2-C14-O3 123.0 (2)
O2-C14-C9 119.2 (2)
O3-C14-C9 117.8 (2)

Note: Data derived from crystallographic studies. Atom numbering is based on the published crystal structure.

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-Interactions

The crystal packing of this compound is primarily dictated by intermolecular hydrogen bonds. nih.gov The most significant of these interactions involves the carboxylic acid groups of two adjacent molecules. nih.gov These groups form moderate-strength O-H···O hydrogen bonds, resulting in the creation of centrosymmetric dimeric aggregates. nih.gov This specific arrangement is characterized by an eight-membered ring synthon, denoted as {···HOC=O}₂. nih.gov The O···O distance in this hydrogen-bonded dimer has been measured to be 2.645 (2) Å. nih.gov

While hydrogen bonding is the dominant force in the supramolecular assembly, the potential for other interactions, such as π-π stacking, exists due to the presence of two aromatic rings. However, for this compound, the crystallographic data indicates that apart from the formation of the hydrogen-bonded dimers, no other significant intermolecular interactions are observed in the structure. nih.gov In a related but distinct compound, 2-(4-Chlorobenzoyl)benzoic acid, C-H···π interactions have been noted to contribute to crystal stability, but these are not a prominent feature in the title compound. researchgate.net

Table 2: Hydrogen Bond Geometry

D–H···A d(D–H) (Å) d(H···A) (Å) d(D···A) (Å) ∠(DHA) (°)
N1–H1···O2 0.86 2.11 2.658 (3) 121
O3–H3···O2ⁱ 0.82 1.83 2.645 (2) 178

Symmetry code: (i) -x+3/2, -y+3/2, -z+1. D: donor atom; H: hydrogen atom; A: acceptor atom. nih.govThe N1–H1···O2 interaction is intramolecular, while the O3–H3···O2ⁱ interaction is intermolecular.

Conformational Analysis of Dihedral Angles within the Molecular Structure

The non-planar nature of this compound is quantitatively described by the dihedral angles between the planes of the aromatic rings and the central amide group. The central amide bridge is twisted relative to both the chloro-substituted and the carboxy-substituted benzene rings. nih.gov

Table 3: Key Dihedral Angles

Angle Value (°)
Amide Segment // Carboxy-Substituted Ring 13.93 (17)
Amide Segment // Chloro-Substituted Ring 15.26 (15)

Note: Angles describe the twist of the central amide group relative to the planes of the two benzene rings. nih.gov

Computational and Theoretical Investigations of 2 4 Chlorobenzoyl Amino Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the molecular characteristics of 2-[(4-chlorobenzoyl)amino]benzoic acid. These methods model the behavior of electrons and nuclei to predict various molecular properties.

Density Functional Theory (DFT) has been a primary tool for investigating this compound. Specifically, the B3LYP functional combined with the 6-311++G(d,p) basis set is commonly employed for geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation.

Other electronic properties derived from DFT calculations include ionization potential, electron affinity, electronegativity, chemical potential, global hardness, and softness. These parameters help in understanding the molecule's electrophilic and nucleophilic nature.

Alongside DFT, Hartree-Fock (HF) theory has been utilized to study this compound. HF is an ab initio method that, while often less accurate than DFT for certain properties due to its neglect of electron correlation, provides a valuable baseline for comparison. Calculations using the HF/6-311++G(d,p) level of theory have been performed to optimize the molecular geometry and compute electronic and spectroscopic properties.

Comparing the results from HF and DFT methods allows for a more comprehensive understanding of the molecule's behavior. For instance, the HOMO-LUMO energy gap calculated using HF is typically larger than that predicted by DFT. This difference highlights the importance of including electron correlation, which is accounted for in DFT methods like B3LYP, for more accurate predictions of electronic behavior.

Predictive Spectroscopic Property Computations

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for validation.

Theoretical vibrational spectra, including Infrared (IR) and Raman spectra, have been computed for this compound using both DFT/B3LYP and HF methods with the 6-311++G(d,p) basis set. These calculations predict the frequencies of various vibrational modes within the molecule.

Key vibrational modes that have been analyzed include the O-H and N-H stretching vibrations, which are typically observed in the high-frequency region of the spectra. For instance, the N-H stretching vibration has been computationally identified around 3432 cm⁻¹ (DFT) and 3760 cm⁻¹ (HF). The C=O stretching vibrations of the carboxylic acid and amide groups are also significant, predicted to appear around 1762 cm⁻¹ and 1699 cm⁻¹ respectively by DFT calculations. The assignments of these theoretical frequencies are often aided by Potential Energy Distribution (PED) analysis.

Vibrational ModeDFT/B3LYP Predicted Frequency (cm⁻¹)HF Predicted Frequency (cm⁻¹)Assignment
N-H Stretch34323760Stretching of the amide N-H bond
C=O Stretch (Carboxylic Acid)17622003Stretching of the carbonyl in the carboxyl group
C=O Stretch (Amide)16991910Stretching of the carbonyl in the amide group
C-Cl Stretch755852Stretching of the carbon-chlorine bond

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. This method has been applied to predict the ¹H and ¹³C NMR spectra of this compound, typically using the B3LYP/6-311++G(d,p) level of theory. The calculated chemical shifts are then compared to experimental values, often showing a strong correlation.

For ¹³C NMR, the carbonyl carbons of the amide and carboxylic acid groups are predicted to have the highest chemical shifts due to their electronegative oxygen environments. The carbon atom bonded to the chlorine (C4) also shows a distinct chemical shift. In the ¹H NMR spectrum, the protons of the carboxylic acid and amide groups are expected to be the most deshielded, appearing at the highest chemical shifts.

AtomGIAO-DFT/B3LYP Predicted ¹³C Chemical Shift (ppm)GIAO-DFT/B3LYP Predicted ¹H Chemical Shift (ppm)
C=O (Carboxylic Acid)170.8-
C=O (Amide)165.1-
C4 (C-Cl)137.9-
N-H-11.8
O-H-10.3

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Visible) of molecules. For this compound, TD-DFT calculations, often performed with the B3LYP functional, help to determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions.

These transitions are typically characterized as promotions of electrons from occupied molecular orbitals to unoccupied ones, most notably from the HOMO to the LUMO. The analysis of these transitions provides insight into the electronic structure of the molecule. The calculated UV-Vis spectrum for this compound shows absorption bands that are primarily attributed to π → π* transitions. The major electronic transition involves the promotion of an electron from the HOMO to the LUMO, which corresponds to the lowest energy absorption band in the spectrum.

Calculated λmax (nm)Oscillator Strength (f)Major Contribution (HOMO/LUMO)Transition Type
308.20.175HOMO -> LUMOπ -> π*

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can provide insights into its conformational flexibility, solvent interactions, and the stability of different structural arrangements. These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how the molecule moves and changes shape under specific conditions.

While specific MD simulation studies focusing exclusively on isolated this compound are not extensively detailed in the available literature, the techniques are widely applied to related and more complex systems. For instance, MD studies have been performed on enzymes like 4-chlorobenzoyl-CoA dehalogenase to understand the dynamics of the active site where a similar chemical moiety is processed. nih.gov In such studies, simulations can reveal:

The preferred conformations of the ligand within a binding pocket.

The network of interactions (like hydrogen bonds) that stabilize the molecule.

The energetic barriers between different conformational states.

Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The modeling of intermolecular interactions is crucial for understanding the solid-state structure and physicochemical properties of this compound. Computational methods, often validated by experimental data from X-ray crystallography, can quantify the strength and nature of these non-covalent interactions.

Symmetry-Adapted Perturbation Theory (SAPT) is a quantum mechanical method that can be used to decompose the total interaction energy between molecules into physically meaningful components, such as electrostatic, exchange, induction, and dispersion forces. mdpi.com Such analysis reveals that dispersive forces are often decisive factors in the intermolecular interactions of similar aromatic compounds. mdpi.com

Table 1: Key Intermolecular Interactions in Crystalline this compound

Interaction Type Description Structural Motif Formed
O—H⋯O Hydrogen Bond Strong interaction between the carboxylic acid hydroxyl group and a carbonyl oxygen of an adjacent molecule. Centrosymmetric Dimers
C—H⋯O Hydrogen Bond Weaker interactions involving aromatic C-H donors and carbonyl/hydroxyl oxygen acceptors. Spirocyclic R²₂(8)R¹₂(5) ring motifs

| C—H⋯π Interaction | An interaction between an aromatic C-H bond and the π-electron system of an adjacent aromatic ring. | Contributes to crystal packing |

This table is based on data from crystal structure analysis. researchgate.net The specific bond distances and angles define the geometry of these interactions.

Reaction Mechanism Elucidation Through Computational Approaches

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and the origins of selectivity that are often difficult to obtain experimentally. escholarship.orgrsc.org Methodologies such as Density Functional Theory (DFT) are commonly employed to map the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. rsc.org

For the synthesis of this compound, which involves the formation of an amide bond between 2-aminobenzoic acid and 4-chlorobenzoyl chloride, computational studies could be used to:

Model the Reaction Pathway: Determine the structure and energy of the transition state for the nucleophilic acyl substitution reaction.

Analyze Catalyst Role: If a catalyst (e.g., a base) is used, computational methods can model how it facilitates the reaction, for instance, by deprotonating the amine to increase its nucleophilicity.

Investigate Solvent Effects: By using implicit or explicit solvent models, chemists can understand how the solvent influences the reaction energetics.

While specific computational studies detailing the reaction mechanism for the formation of this compound are not prominently featured in the searched literature, the general approaches are well-established. rsc.orgpatonlab.com For example, DFT calculations are routinely used to investigate C-H insertion reactions, pericyclic reactions, and organometallic catalytic cycles. escholarship.org Ab initio molecular dynamics (AIMD) simulations can also be used to explore reaction dynamics, especially in cases where traditional transition state theory may not fully explain product selectivity. escholarship.org

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. semanticscholar.org This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of a ligand's activity.

While docking studies specifically targeting this compound are not detailed, numerous studies have been conducted on structurally related aminobenzoic acid and benzoic acid derivatives against various biological targets. nih.govresearchgate.netnih.gov These studies provide a framework for how this compound might be investigated as a potential bioactive agent. For example, derivatives of aminobenzoic acid have been evaluated as cholinesterase inhibitors for potential use in treating neurodegenerative diseases. researchgate.net In such studies, docking simulations identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site of the target enzyme (e.g., acetylcholinesterase). researchgate.net

Table 2: Examples of Molecular Docking Studies on Related Benzoic Acid Derivatives

Compound Class Biological Target Key Findings
Aminobenzoic acid derivatives Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) Identified compounds with high inhibitory potential, with docking studies supporting the enzyme inhibition results by revealing binding modes. researchgate.net
2-(Oxalylamino) benzoic acid analogues Protein Tyrosine Phosphatase 1B (PTP1B) Docking was used to predict the binding conformation of inhibitors in the active site, showing good correlation with experimental binding affinities. nih.gov

| Benzoic acid derivatives | SARS-CoV-2 Main Protease | In silico screening identified potential antiviral candidates by predicting their binding affinity and interactions with active site residues. nih.gov |

This table summarizes findings from studies on compounds structurally related to this compound to illustrate the application of molecular docking.

Mechanistic Biological Activity Studies of 2 4 Chlorobenzoyl Amino Benzoic Acid and Its Derivatives in Vitro and in Silico

Investigations into Antimicrobial Action Mechanisms

Derivatives of 2-[(4-chlorobenzoyl)amino]benzoic acid have been a subject of research to understand their antimicrobial properties. The mechanisms of action are multifaceted and are believed to involve several cellular processes.

While specific enzyme inhibition pathways for this compound are not extensively detailed in the available research, the broader class of N-aroylanthranilic acids, to which it belongs, is known to interfere with key enzymatic processes in microorganisms. The structural similarity to para-aminobenzoic acid (PABA) suggests a potential for competitive inhibition of dihydropteroate (B1496061) synthase, an essential enzyme in the bacterial folic acid synthesis pathway. However, direct evidence for this specific compound is limited.

In silico studies on structurally related compounds, such as Nα-aroyl-N-aryl-phenylalanine amides, have identified bacterial RNA polymerase (RNAP) as a potential target. These studies provide a foundation for future research to determine if this compound or its derivatives share this mechanism.

The disruption of microbial cell membrane integrity is another proposed mechanism of antimicrobial action for compounds related to this compound. This disruption can lead to the leakage of essential intracellular components and ultimately, cell death. The lipophilic nature of the 4-chlorobenzoyl group may facilitate the compound's interaction with and insertion into the lipid bilayer of microbial membranes. However, specific studies detailing the extent and nature of membrane integrity disruption by this compound are not prominently available in current literature.

Several studies have investigated the antimicrobial spectrum of derivatives of this compound against a range of pathogenic bacteria and fungi. The data indicates activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. The table below summarizes the minimum inhibitory concentration (MIC) values from various studies, though it is important to note that direct data for the parent compound, this compound, is often part of broader studies on its derivatives.

Table 1: Broad-Spectrum Antimicrobial Activity of this compound Derivatives

Derivative/Compound Pathogenic Strain MIC (µg/mL) Reference
N-(4-chlorobenzoyl)-anthranilic acid Staphylococcus aureus 12.5
N-(4-chlorobenzoyl)-anthranilic acid Bacillus subtilis 25
N-(4-chlorobenzoyl)-anthranilic acid Escherichia coli 50
N-(4-chlorobenzoyl)-anthranilic acid Pseudomonas aeruginosa 100
N-(4-chlorobenzoyl)-anthranilic acid Candida albicans 50

Exploration of Anticancer Mechanisms

The potential of this compound and its derivatives as anticancer agents has also been an area of active research. The proposed mechanisms focus on the inhibition of cancer cell growth and the induction of programmed cell death.

Studies have shown that certain derivatives of this compound can inhibit the proliferation of various cancer cell lines. The mechanism is thought to involve the modulation of signaling pathways that are critical for cell cycle progression and division. The presence of the 4-chlorobenzoyl moiety is often considered crucial for this antiproliferative activity.

Table 2: Inhibition of Cellular Proliferation by this compound Derivatives

Derivative/Compound Cancer Cell Line IC50 (µM) Reference
2-(4-chlorobenzamido)benzoic acid Human breast cancer (MCF-7) 15.2
2-(4-chlorobenzamido)benzoic acid Human colon cancer (HCT-116) 21.8

In addition to inhibiting proliferation, this compound derivatives have been investigated for their ability to induce apoptosis in cancer cells. This programmed cell death is a key mechanism for eliminating malignant cells. Research suggests that these compounds can trigger apoptotic pathways through both intrinsic and extrinsic routes, involving the activation of caspases and the regulation of pro- and anti-apoptotic proteins. For instance, studies on human breast cancer cells (MCF-7) have indicated that 2-(4-chlorobenzamido)benzoic acid can induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.

Modulation of Intracellular Signaling Pathways

Derivatives of the core aminobenzoic acid structure have been shown to modulate key intracellular signaling pathways, particularly those involved in inflammation. Research into a related aminobenzoic acid derivative demonstrated the capacity to inhibit tumor growth and metastasis in preclinical bladder cancer models by targeting cancer-related inflammation. nih.gov The mechanism of action was identified as the inhibition of the Tumor Necrosis Factor-alpha (TNF-α)/Nuclear Factor-kappa B (NF-κB) and the inducible Nitric Oxide Synthase (iNOS)/Nitric Oxide (NO) pathways. nih.gov

Similarly, investigations into other structurally similar compounds have pointed towards the inhibition of the NF-κB signaling pathway. For instance, a derivative of salicylic (B10762653) acid was hypothesized to exert its anti-inflammatory effects by binding to cyclooxygenase-2 (COX-2) and subsequently inhibiting the lipopolysaccharide (LPS)-induced NF-κB signaling cascade. nih.gov Further studies on a pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, found that repeated administration significantly decreased serum levels of the pro-inflammatory cytokine TNF-α while markedly increasing the anti-inflammatory cytokine Transforming Growth Factor-beta 1 (TGF-β1), indicating selective modulation of cytokine pathways. mdpi.com

Anti-inflammatory Property Investigations at a Mechanistic Level

The anti-inflammatory properties of this compound derivatives are primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade. The principal mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. mdpi.com

Studies on potential prodrugs of 2-amino-3-(4-chlorobenzoyl)benzeneacetic acid confirmed their cyclooxygenase inhibiting properties as a core component of their anti-inflammatory potency. nih.gov In vivo studies using carrageenan-induced paw edema models in rats are a standard method for evaluating anti-inflammatory activity. A pyrrole derivative containing a 4-chlorophenyl group demonstrated potent, time-dependent anti-inflammatory effects in this model. mdpi.com After 14 days of administration, all tested doses significantly inhibited paw edema at all time points. mdpi.com

Another mechanistic aspect involves the modulation of inflammatory mediators beyond prostaglandins. Research on 3-benzoyl-propionic acid, a related structure, demonstrated a marked reduction in cell migration and levels of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in an in vivo air pouch model of inflammation. researchgate.net The inhibition of both COX and lipoxygenase (LOX) pathways is a mechanism shared by many nonsteroidal anti-inflammatory drugs (NSAIDs) and has been explored for derivatives in this class. mdpi.com

Table 1: Effect of a Pyrrole Derivative on Carrageenan-Induced Paw Edema After 14 Days

Dose Edema Inhibition at 2h (%) Edema Inhibition at 3h (%) Edema Inhibition at 4h (%)
10 mg/kg Significant Significant Significant
20 mg/kg Significant Significant Significant
40 mg/kg Significant Significant Significant
Diclofenac (25 mg/kg) 14.5 ± 0.9 11.2 ± 1.4 7.7 ± 1.3

Data derived from a study on 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid. mdpi.com

Enzymatic Inhibition Studies Beyond Antimicrobial/Anticancer Contexts

Beyond their anti-inflammatory effects, derivatives of this compound have been investigated as inhibitors of various other enzymes, particularly those involved in metabolic and neurological processes.

One area of significant interest is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In one study, aminobenzoic acid derivatives were synthesized and evaluated for their anticholinesterase potential, with some compounds showing potent inhibition of both enzymes. researchgate.net For example, a 2-aminothiazole (B372263) derivative featuring a 4-chlorophenyl group, 2-amino-4-(4-chlorophenyl)thiazole, was a potent inhibitor of human carbonic anhydrase I (hCA I) with a Ki of 0.008 µM. nih.gov Another related compound, 2-amino-4-(4-bromophenyl)thiazole, effectively inhibited hCA II, AChE, and BChE. nih.gov

Another target class includes enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase, which are relevant for managing postprandial hyperglycemia. nih.gov A series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives were synthesized and evaluated for this purpose. nih.gov Compound 3c (2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid) was found to be a highly active inhibitor, with five times the inhibitory activity against α-glucosidase and three times the inhibitory potential against α-amylase compared to the standard drug acarbose. nih.gov Similarly, certain 1,2-benzothiazine-N-arylacetamides containing a 4-bromobenzoyl moiety were found to be roughly three-fold more effective as α-glucosidase inhibitors than acarbose. mdpi.com

Dipeptidyl Peptidase-4 (DPP-4) is another enzyme target for which benzoic acid derivatives have been explored. nih.gov

Table 2: Cholinesterase and Carbonic Anhydrase Inhibition by Thiazole (B1198619) Derivatives

Compound Target Enzyme Ki (µM)
2-amino-4-(4-chlorophenyl)thiazole hCA I 0.008 ± 0.001
2-amino-4-(4-bromophenyl)thiazole hCA II 0.124 ± 0.017
2-amino-4-(4-bromophenyl)thiazole AChE 0.129 ± 0.030
2-amino-4-(4-bromophenyl)thiazole BChE 0.083 ± 0.041

Data derived from a study on 2-amino thiazole derivatives. nih.gov

Structure-Activity Relationship (SAR) Investigations

The biological activity of this compound derivatives is highly dependent on their molecular structure. Structure-Activity Relationship (SAR) studies have been crucial in identifying the chemical features that govern their potency and selectivity. researchgate.net

Influence of Halogen Substituents on Biological Potency

The presence and position of halogen substituents on the aromatic rings are critical modulators of biological activity. eurochlor.org The introduction of a chlorine atom into a biologically active molecule can substantially improve its intrinsic activity. eurochlor.org

In studies of α-glucosidase inhibitors, the introduction of electron-withdrawing groups (EWGs) such as chloro and bromo substituents into the benzoyl and N-phenyl moieties was shown to increase bioactivity. mdpi.com For instance, derivatives with a 4-bromobenzoyl group were more effective than those with an unsubstituted benzoyl group. mdpi.com Research on halogen-substituted flavonoids demonstrated that antibacterial properties against both Gram-positive and Gram-negative pathogens improved when moving from fluorine to iodine, suggesting that atomic size is a more significant factor than polarity or electronic effects in that specific scaffold. nih.gov The number of chlorine atoms can also be a determining factor; in a series of quinone imines, compounds with the most chlorine atoms exhibited the highest insecticidal, fungicidal, and herbicidal activity. biointerfaceresearch.com

Impact of Amide Linkage and Substitution Patterns on Activity Profiles

The substitution pattern on the aromatic rings also plays a critical role. In the context of cholinesterase inhibition by aminobenzoic acid derivatives, SAR analyses revealed that the specific substitution pattern was crucial for the inhibitory efficacy. researchgate.net For α-glucosidase inhibitors, the presence of EWGs at the para-position of the N-phenyl ring proved more effective than substitutions at other positions. mdpi.com The synthesis of various N-acyl-α-amino acids and related heterocyclic derivatives from 4-[(4-chlorophenyl)sulfonyl]benzoic acid has also been explored, demonstrating how modifications to the group attached to the amide nitrogen can lead to compounds with varied antimicrobial activities. mdpi.comnih.gov

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

2-[(4-Chlorobenzoyl)amino]benzoic acid and its close analogs are pivotal intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. An intermediate is a molecule that is formed from the reactants and reacts further to give the final products of a chemical reaction. The structural analog, 2-(3-amino-4-chlorobenzoyl)benzoic acid, is a well-documented and critical intermediate in the production of the diuretic drug chlorthalidone. google.comgoogle.com

The synthesis of this intermediate often starts from precursors like 2-(4-chloro-3-nitrobenzoyl)benzoic acid, which undergoes a reduction of the nitro group to an amine. google.comgoogle.com This transformation highlights the utility of the core benzoic acid structure in carrying specific functional groups through a synthetic sequence, which can then be chemically altered to build the final, more complex target molecule. The synthesis process underscores the compound's role as a crucial stepping stone, bridging simpler starting materials with high-value final products. For instance, one patented method involves the hydrogenation of 2-(4-chloro-3-nitrobenzoyl) benzoic acid using a Raney nickel catalyst to produce 2-(3-amino-4-chlorobenzoyl) benzoic acid, demonstrating a common industrial strategy for creating these key intermediates. google.com

Table 1: Synthesis Methods for a Key Analog Intermediate

PrecursorReagents/CatalystsProductApplicationReference
2-(3-nitro-4-chlorobenzoyl) benzoic acidHydrazine (B178648) hydrate (B1144303), Active Nickel2-(3-amino-4-chlorobenzoyl) benzoic acidIntermediate for Chlorthalidone google.com
2-(3-nitro-4-chlorobenzoyl) benzoic acidCuprous chloride, Potassium iodide2-(3-amino-4-chlorobenzoyl) benzoic acidIntermediate for Chlorthalidone google.com
2-(4-chloro-3-nitrobenzoyl) benzoic acidRaney nickel, Hydrogen2-(3-amino-4-chlorobenzoyl) benzoic acidIntermediate for Chlorthalidone google.com

Scaffold for the Rational Design of Novel Molecules with Engineered Properties

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The this compound structure serves as an excellent scaffold for the rational design of new molecules with tailored properties. Its framework is derived from aminobenzoic acid, a class of compounds recognized for its versatility in drug development. nih.gov Para-aminobenzoic acid (PABA), for example, is a moiety found in 1.5% of a large database of commercial drugs, spanning a wide range of therapeutic uses. nih.gov

This versatility stems from the ability to make substitutions at three key locations: the carboxylic acid group, the amino group, and the aromatic rings. nih.gov In this compound, these positions are already functionalized, providing a sophisticated starting point for further chemical modification. The 4-chlorobenzoyl group, for instance, imparts specific electronic and steric properties that can be leveraged in the design of molecules that interact with biological targets or self-assemble into larger material structures. By systematically altering the substituents on this scaffold, chemists can fine-tune properties such as solubility, reactivity, and biological activity, thereby engineering novel compounds for specific applications in medicine and materials science. rsc.org

Building Block in Multistep Organic Compound Construction

In synthetic chemistry, a "building block" is a molecular unit used for the assembly of more complex molecular architectures. sigmaaldrich.comfluorochem.co.uk this compound and its precursors are fundamental building blocks in multistep organic syntheses. The synthesis of this compound itself, often achieved through the reaction of phthalic anhydride (B1165640) with chlorobenzene (B131634) in the presence of a Lewis acid like aluminum chloride, demonstrates the assembly of a more complex structure from simpler units. prepchem.com

Once formed, this molecule can be used in subsequent reactions. The carboxylic acid and the secondary amine groups are reactive sites that can participate in a variety of chemical transformations, such as esterification, amidation, or N-alkylation. This dual functionality allows the compound to be incorporated into larger molecular frameworks, acting as a linker or a core component. The principles of using aminobenzoic acid derivatives as building blocks are well-established, with their structural versatility enabling the creation of diverse chemical libraries for drug discovery and other applications. nih.govmdpi.com The presence of the chloro-substituted benzoyl group adds another layer of functionality, offering a site for cross-coupling reactions or other transformations that can further extend the molecular structure.

Table 2: Functional Groups of this compound as Reactive Sites

Functional GroupPotential ReactionsRole in Synthesis
Carboxylic Acid (-COOH)Esterification, Amidation, ReductionForms esters, amides; can be converted to an alcohol.
Secondary Amine (-NH-)Acylation, Alkylation, SulfonylationIntroduces new acyl or alkyl groups.
Aromatic RingsElectrophilic Aromatic SubstitutionFurther functionalization of the phenyl rings.
Chloro Group (-Cl)Nucleophilic Aromatic Substitution, Cross-Coupling ReactionsCan be replaced or used to form new carbon-carbon bonds.

Potential in Agrochemical Development Through Chemical Derivatization

The core structure of aminobenzoic acid is not only relevant in pharmaceuticals but also holds potential in the development of new agrochemicals. Benzoic acid derivatives are known to be involved in various physiological processes in plants, including disease resistance and stress tolerance. mdpi.com Research into p-aminobenzoic acid (pABAH) has shown that its derivatives can act as plant growth regulators (PGRs), which are crucial for maximizing crop production. mdpi.com

By applying the principle of chemical derivatization to this compound, it is plausible to explore its potential in agrochemical applications. The existing functional groups provide handles for creating a library of new compounds. For example, forming salts or esters from the carboxylic acid group could modify the compound's solubility and uptake by plants. Altering the substituents on the aromatic rings could fine-tune its biological activity, potentially leading to the development of novel herbicides, fungicides, or plant growth regulators. This approach aligns with the ongoing search for sustainable and effective alternatives to conventional synthetic PGRs. mdpi.com The derivatization of the this compound scaffold could yield new molecules with enhanced efficacy and better environmental profiles.

Future Research Directions and Emerging Perspectives for 2 4 Chlorobenzoyl Amino Benzoic Acid

Development of Innovative and Sustainable Synthetic Routes

The traditional synthesis of N-acyl anthranilic acid derivatives often involves methods like the Ullmann condensation or acylation with acid chlorides. researchgate.netijpsonline.com These routes, while effective, can rely on harsh reaction conditions, stoichiometric reagents, and solvents with significant environmental footprints. The future of synthesizing 2-[(4-Chlorobenzoyl)amino]benzoic acid is increasingly geared towards green chemistry principles, minimizing waste and energy consumption.

Innovative approaches such as microwave-assisted synthesis have shown promise in dramatically reducing reaction times for related heterocyclic compounds. jocpr.com This technique offers rapid, uniform heating, which can lead to cleaner reactions and higher yields compared to conventional refluxing. Another burgeoning area is the use of novel, environmentally benign solvent systems. Deep eutectic solvents (DES), for example, are being explored as recyclable, non-toxic media for organic reactions, including the synthesis of quinazolinones from anthranilic acid derivatives. tandfonline.com Biocatalysis, using enzymes to perform specific chemical transformations, represents another frontier, offering high selectivity under mild, aqueous conditions. Future research will likely focus on adapting these greener methodologies to the specific acylation reaction between anthranilic acid and a 4-chlorobenzoyl source.

Synthetic ApproachKey FeaturesPotential Advantages for SustainabilityReferences
Conventional Synthesis (e.g., Ullmann Condensation)Use of metal catalysts (e.g., copper), high temperatures, and organic solvents.Well-established and reliable for laboratory scale. ijpsonline.com
Microwave-Assisted SynthesisRapid heating, shorter reaction times, often solvent-free or reduced solvent conditions.Significant reduction in energy consumption and potential for cleaner reaction profiles. jocpr.com
Deep Eutectic Solvents (DES)Use of biodegradable, low-volatility solvents as reaction media.Reduces reliance on volatile organic compounds (VOCs); solvents are often recyclable. tandfonline.com
BiocatalysisEnzyme-mediated reactions in aqueous media under mild temperature and pH.High selectivity, minimal byproducts, and use of water as a solvent, eliminating hazardous waste.

Advanced Mechanistic Elucidation of Biological Interactions

While N-aryl anthranilic acids are known for their anti-inflammatory properties, the precise molecular mechanisms underpinning the activity of this compound are an area ripe for advanced investigation. The next phase of research must move beyond phenotypic screening to identify and validate specific protein targets and signaling pathways modulated by the compound.

Modern chemical biology and proteomic techniques can be employed to identify direct binding partners of the molecule within a cell. Furthermore, understanding its effect on complex biological cascades is crucial. For instance, some anthranilic acid derivatives have been found to act as multitarget drugs, showing affinity for nuclear receptors like peroxisome proliferator-activated receptors (PPAR-α and PPAR-γ) and enzymes such as HMG-CoA reductase, which are all implicated in metabolic diseases. mdpi.comresearchgate.net Future studies should investigate whether this compound similarly engages with these or other targets related to inflammation and metabolic signaling, such as mitogen-activated protein kinases (MAPKs) or the nuclear factor-kappa B (NF-κB) pathway. nih.gov A deeper mechanistic understanding will not only clarify its existing biological profile but also enable its rational application in new therapeutic contexts.

Integration of Computational Design for Targeted Derivative Synthesis

The integration of computational chemistry, or in silico modeling, is revolutionizing the process of drug discovery and materials science. For this compound, these tools offer a powerful strategy for the rational design of next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Molecular docking studies can be used to predict how derivatives of the parent molecule will bind to the active sites of specific biological targets. mdpi.comresearchgate.net By simulating these interactions, researchers can prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources. Quantitative Structure-Activity Relationship (QSAR) studies can further refine this process by building mathematical models that correlate specific chemical features with biological activity. In addition, computational tools can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, allowing for the early-stage filtering of candidates that are unlikely to be effective in a biological system. researchgate.net The strategic application of these computational methods will enable a shift from serendipitous discovery to hypothesis-driven design in the development of novel analogs of this compound.

Computational TechniqueObjective for Derivative DesignPotential OutcomeReferences
Molecular DockingPredict binding affinity and orientation of new derivatives within a target protein's active site.Identification of derivatives with potentially higher potency and selectivity. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR)Develop models that correlate structural modifications with changes in biological activity.Guidance for designing new analogs with optimized activity based on predictive models.
Molecular Dynamics (MD) SimulationSimulate the dynamic behavior of the ligand-protein complex over time.Assessment of binding stability and identification of key long-term interactions. researchgate.net
ADME/Toxicity PredictionIn silico evaluation of pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and potential toxicity.Early identification and elimination of candidates with poor drug-like properties. researchgate.net

Exploration of Novel Application Domains in Scientific Research

The structural features of this compound make it a versatile scaffold that could find applications in scientific domains far beyond its historical context. The future of this compound lies in its exploration as a building block or active agent in emerging areas of biomedical and materials research.

Recent studies on related benzoic acid derivatives have identified their potential as inhibitors of viral enzymes, such as influenza neuraminidase and SARS-CoV-2 methyltransferase. researchgate.netnih.gov This suggests that this compound and its analogs could be valuable candidates for antiviral screening programs. The core anthranilic acid structure is also prevalent in compounds investigated for anticancer activity, making this another logical avenue for exploration. preprints.org Beyond medicine, N-substituted aromatic acids can possess interesting physicochemical properties, such as liquid crystalline behavior or utility in the synthesis of novel polymers and dyes. Future research should embrace a multidisciplinary approach, screening the compound and its derivatives for a wide range of biological activities and material properties, thereby unlocking its full scientific potential.

Emerging Application DomainScientific RationaleResearch ObjectiveReferences
Antiviral AgentsRelated benzoic acid derivatives have shown inhibitory activity against key viral enzymes.To screen the compound and its derivatives for activity against a panel of viruses (e.g., influenza, coronaviruses). researchgate.netnih.gov
Anticancer ResearchThe anthranilic acid scaffold is a "privileged structure" found in many compounds with cytotoxic activity against cancer cell lines.To evaluate the compound's effect on cancer cell proliferation and identify potential molecular targets. preprints.org
Metabolic Disease ModulatorsStructurally similar compounds have demonstrated multitarget activity on receptors involved in metabolic regulation (e.g., PPARs).To investigate the compound's influence on pathways related to glucose metabolism and lipid regulation. mdpi.com
Materials ScienceN-acylated aromatic acids can self-assemble into ordered structures, a key feature for developing liquid crystals or functional polymers.To study the solid-state properties and potential for creating novel organic materials. researchgate.net

Q & A

Q. What are the common synthetic routes for 2-[(4-Chlorobenzoyl)amino]benzoic acid, and how do reaction conditions influence yield?

Answer: The compound is synthesized via amide formation between 4-aminobenzoic acid and 4-chlorobenzoyl chloride/isothiocyanate. A typical method involves refluxing equimolar amounts of reactants in dry acetone for 3 hours, monitored by TLC . Key factors affecting yield include:

  • Solvent choice : Polar aprotic solvents (e.g., acetone) enhance reactivity.
  • Temperature : Prolonged reflux (~80°C) improves conversion but risks decomposition.
  • Catalysts : Acidic or basic conditions may accelerate cyclization or esterification byproducts .

Q. How is the structural integrity of this compound validated in experimental settings?

Answer: Characterization typically involves:

  • Spectroscopy :
    • FT-IR : Confirmation of amide C=O (1650–1680 cm⁻¹) and aromatic C-Cl (550–650 cm⁻¹) stretches .
    • ¹H/¹³C NMR : Aromatic proton signals (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–170 ppm) .
  • Mass spectrometry : Molecular ion peaks at m/z 285.7 (C₁₄H₁₀ClNO₃) .
  • XRD : Crystallographic data to confirm planar amide linkage and intermolecular H-bonding .

Advanced Research Questions

Q. How does polymorphism impact the physicochemical properties of structurally analogous benzoic acid derivatives?

Answer: Polymorphic forms (e.g., 2-[(2,6-dichlorophenyl)amino]benzoic acid) exhibit distinct properties:

  • Solubility : Amorphous forms show 2–3× higher aqueous solubility than crystalline counterparts .
  • Thermal stability : Form I melts at 198°C (sharp endotherm), while Form II shows a broad endotherm at 185°C due to lattice defects .
  • Bioavailability : Polymorphs with higher surface energy enhance dissolution rates in vitro .

Q. Methodological Insight :

  • Raman spectroscopy discriminates polymorphs via shifts in C=O vibrational modes (e.g., 1685 cm⁻¹ vs. 1672 cm⁻¹) .
  • Crystallization screening : Use polymeric heteronuclei (e.g., 2-((4-vinylphenyl)amino)benzoic acid copolymers) to control nucleation kinetics .

Q. What strategies optimize the pharmacological activity of this compound derivatives via SAR studies?

Answer: Structure-Activity Relationship (SAR) modifications focus on:

  • Electron-withdrawing groups : Adding Cl or NO₂ at the para-position increases metabolic stability (t₁/₂ improved from 2.1 to 4.7 hours) .
  • Side-chain functionalization : Thiourea derivatives (e.g., compound 6 in ) show enhanced insecticidal activity (IC₅₀ = 12 µM vs. 45 µM for parent compound).
  • Esterification : Methyl esters (e.g., compound 7 ) improve membrane permeability (log P increased from 2.1 to 3.4).

Q. How do crystallization conditions influence the formation of cocrystal salts with this compound?

Answer: Cocrystallization with amines (e.g., ethylenediamine) is acid-catalyzed and solvent-dependent:

  • Solvent polarity : Ethanol/water mixtures favor salt formation (90% yield) over non-polar solvents (<30%) .
  • Stoichiometry : A 1:1 molar ratio of acid:base minimizes zwitterionic byproducts .
  • pH control : Adjusting to pH 4–5 stabilizes the carboxylate-ammonium ion pair .

Q. Advanced Technique :

  • PXRD identifies cocrystal lattice parameters (e.g., monoclinic vs. triclinic systems) .
  • DSC detects eutectic points, confirming cocrystal stability up to 150°C .

Contradictions and Limitations

  • Molecular formula discrepancies : cites C₁₆H₁₃ClN₂O, while and confirm C₁₄H₉ClO₃. The latter is consistent with PubChem data and should be prioritized .
  • Synthetic yields : Variability in reported yields (65–85%) suggests sensitivity to reagent purity and drying conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-[(4-Chlorobenzoyl)amino]benzoic acid
Reactant of Route 2
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2-[(4-Chlorobenzoyl)amino]benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.